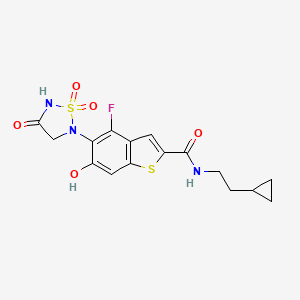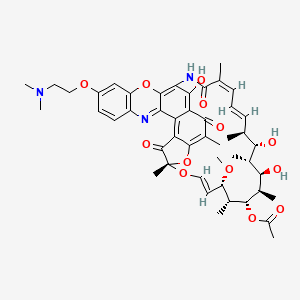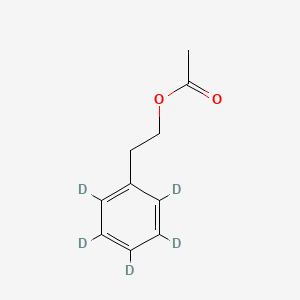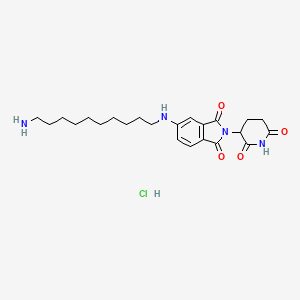
Pomalidomide-5-C10-NH2 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-5-C10-NH2 hydrochloride is a compound derived from Pomalidomide, which is known for its role as a cereblon (CRBN) ligand. This compound is primarily used in the recruitment of CRBN protein and can be connected to a protein ligand via a linker to form PROTAC (Proteolysis Targeting Chimeras) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C10-NH2 hydrochloride involves multiple steps. One method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . Another approach involves a continuous 3-4 step flow synthesis, which offers improved efficiency and safety for large-scale production .
Industrial Production Methods
Industrial production methods for this compound focus on achieving high purity and yield. The process is designed to be simple, cost-effective, and feasible for large-scale production .
化学反应分析
Types of Reactions
Pomalidomide-5-C10-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Coupling Reactions: Used to connect the compound to a protein ligand via a linker to form PROTAC
Common Reagents and Conditions
Common reagents used in these reactions include coupling agents and suitable solvents. The reaction conditions are typically controlled to ensure high yield and purity .
Major Products Formed
The major product formed from these reactions is the PROTAC molecule, which is used for targeted protein degradation .
科学研究应用
Pomalidomide-5-C10-NH2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTAC molecules.
Biology: Facilitates the recruitment of CRBN protein, which is crucial for protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer.
作用机制
Pomalidomide-5-C10-NH2 hydrochloride exerts its effects by acting as a cereblon (CRBN) ligand. It facilitates the recruitment of CRBN protein, which is involved in the ubiquitination and subsequent degradation of target proteins. This mechanism is crucial for the formation of PROTAC molecules, which are used for targeted protein degradation .
相似化合物的比较
Similar Compounds
Pomalidomide: The parent compound, known for its immunomodulatory and antineoplastic activities.
Lenalidomide: Another thalidomide analogue with similar properties but different potency and applications.
Thalidomide: The original compound from which Pomalidomide and Lenalidomide are derived.
Uniqueness
Pomalidomide-5-C10-NH2 hydrochloride is unique due to its specific role as a CRBN ligand and its application in the synthesis of PROTAC molecules. This makes it a valuable tool in targeted protein degradation research .
属性
分子式 |
C23H33ClN4O4 |
|---|---|
分子量 |
465.0 g/mol |
IUPAC 名称 |
5-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H32N4O4.ClH/c24-13-7-5-3-1-2-4-6-8-14-25-16-9-10-17-18(15-16)23(31)27(22(17)30)19-11-12-20(28)26-21(19)29;/h9-10,15,19,25H,1-8,11-14,24H2,(H,26,28,29);1H |
InChI 键 |
DIKVPOWBHZTVTH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



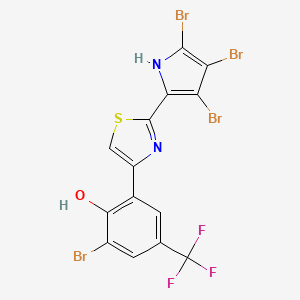


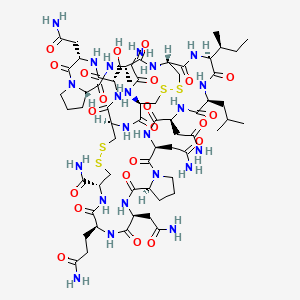
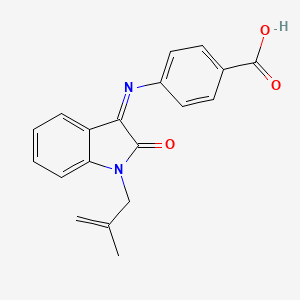
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
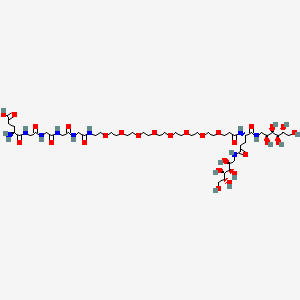
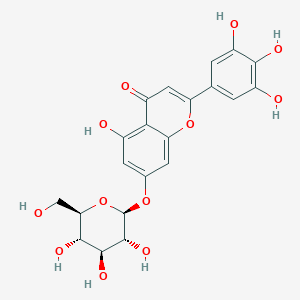
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
